![molecular formula C12H2Br5ClO B12892798 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12892798.png)
2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan is a halogenated organic compound belonging to the dibenzofuran family It is characterized by the presence of five bromine atoms and one chlorine atom attached to the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include:
Temperature: Typically between 50°C to 100°C.
Solvent: Common solvents include chloroform or carbon tetrachloride.
Catalyst: Iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dibenzofuran is subjected to bromination and chlorination in a controlled environment. The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various halogenated dibenzofuran derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-chlorodibenzo[b,d]furan
- 3-Bromo-7-chlorodibenzo[b,d]furan
- 1-Bromo-3-chlorodibenzo[b,d]furan
Uniqueness
2,3,4,6,7-Pentabromo-1-chlorodibenzo[b,d]furan is unique due to the high degree of halogenation, which imparts distinct chemical properties and reactivity. The presence of multiple bromine atoms and a chlorine atom makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C12H2Br5ClO |
|---|---|
Peso molecular |
597.1 g/mol |
Nombre IUPAC |
2,3,4,6,7-pentabromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H2Br5ClO/c13-4-2-1-3-5-10(18)8(16)7(15)9(17)12(5)19-11(3)6(4)14/h1-2H |
Clave InChI |
DDUSDDRWYRTVLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


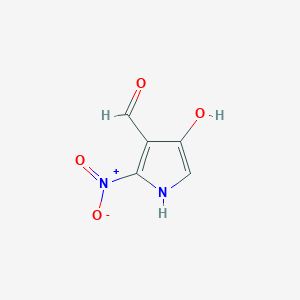
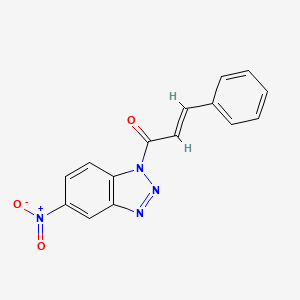
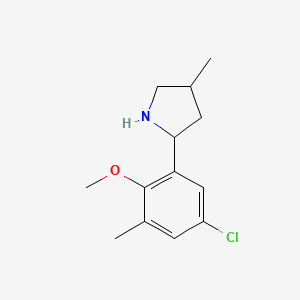
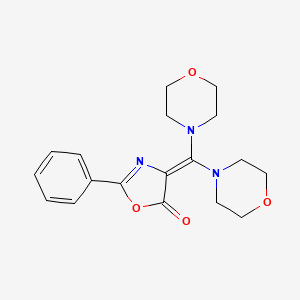
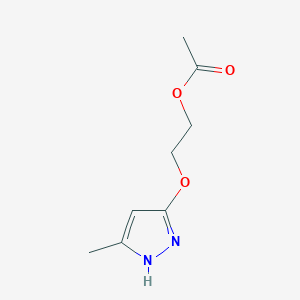
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
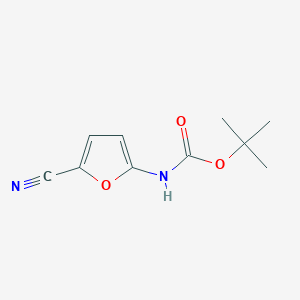
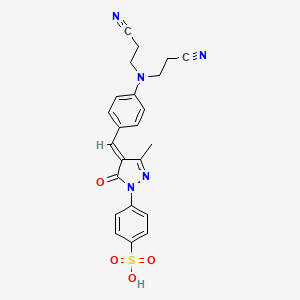
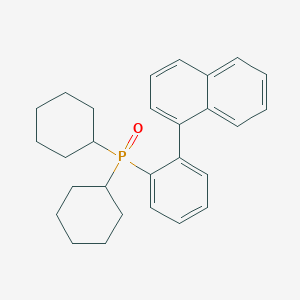
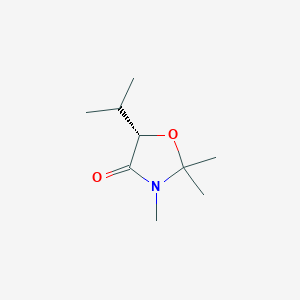
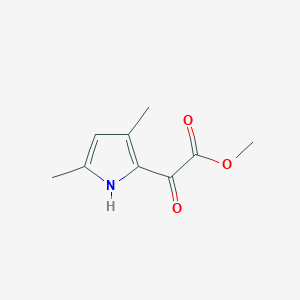
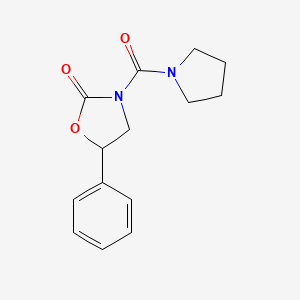
![Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12892779.png)
![3-(Methoxymethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892780.png)
